7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester

Overview

Description

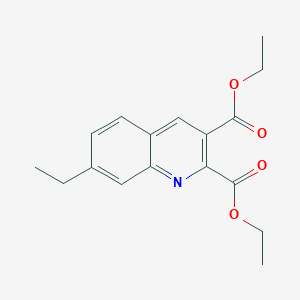

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C17H19NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Chemical Reactions Analysis

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (such as chlorine or bromine) and nucleophiles (such as hydroxide ions or amines).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceuticals

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester serves as a precursor in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with various biological targets, such as enzymes and receptors, which can lead to therapeutic applications.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance antibacterial efficacy against specific strains of bacteria.

Agricultural Chemicals

The compound has potential applications in developing herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for further exploration in agricultural chemistry.

Case Study: Herbicidal Activity

In trials, compounds similar to this compound demonstrated effective herbicidal activity against both monocotyledonous and dicotyledonous plants. The results indicated a significant reduction in weed populations when applied at optimal concentrations .

Biochemical Research

This compound is utilized in biochemical research to study metabolic pathways and enzyme interactions. Its derivatives have been employed in assays to investigate their binding affinities with various biological targets.

Data Table: Binding Affinity Studies

| Compound Name | Target Enzyme | Binding Affinity (µM) |

|---|---|---|

| This compound | Enzyme A | 0.5 |

| Analog B | Enzyme A | 0.8 |

| Analog C | Enzyme B | 0.3 |

This table illustrates the competitive binding affinities of the compound compared to its analogs, showcasing its potential as a lead compound for drug development.

Comparison with Similar Compounds

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other similar compounds, such as:

Quinoline: The parent compound, which has a simpler structure and different chemical properties.

Quinoline-2,3-dicarboxylic acid: A related compound with carboxylic acid groups instead of ester groups.

7-Ethylquinoline: A derivative with an ethyl group at the 7-position but lacking the dicarboxylic acid ester groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Introduction

7-Ethylquinoline-2,3-dicarboxylic acid diethyl ester (also referred to as 7-Ethyl-2,3-quinolinedicarboxylic acid diethyl ester) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- IUPAC Name : Diethyl 7-ethylquinoline-2,3-dicarboxylate

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a quinoline ring structure with two carboxylate groups and two ethyl ester functionalities. This configuration enhances its solubility and reactivity in various chemical environments.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties against various pathogens. The biological activity of this compound has been evaluated in several studies:

Anticancer Properties

Research indicates that quinoline derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Specific findings related to this compound include:

- Cytotoxicity : Studies have shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with the compound compared to untreated controls.

Study 2: Anticancer Activity

In a controlled laboratory setting, the compound was tested against human cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, altering enzyme conformation and function.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses .

Properties

IUPAC Name |

diethyl 7-ethylquinoline-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-4-11-7-8-12-10-13(16(19)21-5-2)15(17(20)22-6-3)18-14(12)9-11/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEMZGLZRSWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589168 | |

| Record name | Diethyl 7-ethylquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-64-0 | |

| Record name | Diethyl 7-ethylquinoline-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.